N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Properties
Molecular Formula |
C23H19ClN2O2S |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O2S/c1-3-28-20-11-9-15(13-17(20)24)22(27)25-18-10-8-16(12-14(18)2)23-26-19-6-4-5-7-21(19)29-23/h4-13H,3H2,1-2H3,(H,25,27) |
InChI Key |
ZKXIQFZSUDRQES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)C)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole ring. This intermediate is then coupled with 3-chloro-4-ethoxybenzoic acid under specific reaction conditions to yield the final product. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane (DMP) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has shown promising antibacterial and antifungal activities. It has also been investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation. Additionally, it has applications in the development of new materials and as a ligand in coordination chemistry .
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition leads to the disruption of cellular processes and ultimately results in cell death. The compound also interacts with various signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide can be compared with other benzothiazole derivatives, such as N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides and 3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide. These compounds share similar structural features but differ in their substituents and specific biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
